Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride
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Overview
Description
Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring, which is known for its significant pharmacological properties. The inclusion of a fluorophenyl group and a methoxy group further enhances its chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzodiazepine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and reduce reaction time . These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as GABA (gamma-aminobutyric acid). This interaction leads to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the benzodiazepine ring.
Benzamide, N-(4-fluorophenyl)-4-fluoro-: Contains an additional fluorine atom on the benzene ring.
Uniqueness
The uniqueness of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride lies in its complex structure, which combines the pharmacologically active benzodiazepine ring with the fluorophenyl and methoxy groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
83736-23-6 |
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Molecular Formula |
C25H26Cl2FN3O2 |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C25H24FN3O2.2ClH/c1-29-20(16-28-25(30)18-6-4-3-5-7-18)15-27-24(17-8-10-19(26)11-9-17)22-13-12-21(31-2)14-23(22)29;;/h3-14,20H,15-16H2,1-2H3,(H,28,30);2*1H |
InChI Key |
NEPJGWKSJSAQIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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